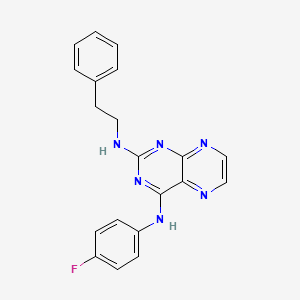

N4-(4-fluorophenyl)-N2-phenethylpteridine-2,4-diamine

Description

N4-(4-Fluorophenyl)-N2-phenethylpteridine-2,4-diamine is a pteridine-based diamine derivative featuring a 4-fluorophenyl group at the N4 position and a phenethyl substituent at the N2 position. Pteridine derivatives are structurally related to purines and pyrimidines, making them relevant in medicinal chemistry for targeting enzymes like kinases or receptors involved in signaling pathways.

Properties

IUPAC Name |

4-N-(4-fluorophenyl)-2-N-(2-phenylethyl)pteridine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN6/c21-15-6-8-16(9-7-15)25-19-17-18(23-13-12-22-17)26-20(27-19)24-11-10-14-4-2-1-3-5-14/h1-9,12-13H,10-11H2,(H2,23,24,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAWDCDSXGOCKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N4-(4-fluorophenyl)-N2-phenethylpteridine-2,4-diamine involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the pteridine core: The pteridine core can be synthesized through the condensation of appropriate diamines with formamide derivatives under controlled conditions.

Introduction of the fluorophenyl group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

Attachment of the phenethyl group: The phenethyl group can be attached through alkylation reactions using phenethyl halides.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

N4-(4-fluorophenyl)-N2-phenethylpteridine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

Kinase Inhibition

N4-(4-fluorophenyl)-N2-phenethylpteridine-2,4-diamine has been identified as a pan-kinase inhibitor. It interacts with various tyrosine kinases, including:

| Kinase | Role |

|---|---|

| ABL | Oncogene associated with chronic myeloid leukemia |

| BTK | Key player in B-cell receptor signaling |

| JAK1 | Involved in cytokine signaling pathways |

| SRC | Regulates cell growth and differentiation |

This compound's ability to inhibit these kinases suggests its potential use in cancer therapy, particularly for cancers driven by aberrant kinase activity .

Anticancer Activity

Recent studies have demonstrated the compound's potent anticancer properties. For instance, derivatives of N2, N4-diphenylpyrimidine-2,4-diamine exhibited significant antiproliferative activity against various cancer cell lines. The most active derivatives showed IC50 values in the low nanomolar range, indicating high potency .

Case Study 1: Inhibition of EGFR Mutants

A study evaluated the compound's effectiveness against EGFR mutants associated with non-small cell lung cancer (NSCLC). The results indicated that specific derivatives could inhibit tumor growth significantly in xenograft models, achieving tumor growth inhibition rates exceeding 75% at certain dosages .

Case Study 2: Broad-Spectrum Kinase Inhibition

Another investigation focused on the compound's broad-spectrum kinase inhibition capabilities. It was shown to bind effectively to multiple kinases, suggesting its utility in developing multi-targeted therapies for cancer treatment .

Mechanism of Action

The mechanism of action of N4-(4-fluorophenyl)-N2-phenethylpteridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biological pathways. Additionally, it can interact with cellular receptors, leading to changes in cell signaling and function.

Comparison with Similar Compounds

Research Findings and Implications

- Fluorine vs. Chlorine/Methyl : Fluorine’s electronegativity enhances dipole interactions in target binding, whereas chlorine and methyl groups prioritize steric effects .

- Phenethyl vs. Heterocyclic Substituents : Phenethyl balances flexibility and hydrophobicity, while THF or piperidine groups introduce polarity but may complicate synthesis .

- Core Structure Impact : Pteridines and pyrimidines offer distinct π-π stacking capabilities, influencing binding to flat enzymatic pockets (e.g., kinases) versus deep cavities (e.g., cholinesterases) .

Biological Activity

N4-(4-fluorophenyl)-N2-phenethylpteridine-2,4-diamine is a compound that has garnered attention for its potential biological activities, particularly as an enzyme-interacting molecule with applications in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

- Molecular Formula : C17H16FN5

- Molecular Weight : 309.34 g/mol

- CAS Number : 916603-07-1

The compound features a pteridine core substituted with a fluorophenyl and a phenethyl group, contributing to its unique interaction profile with biological targets.

This compound acts primarily as a pan-kinase inhibitor , targeting various tyrosine kinases including ABL, BTK, FAK, JAK1, and SRC. This broad-spectrum inhibition is crucial for disrupting signaling pathways that promote tumor growth and survival .

Key Mechanisms:

- Inhibition of Kinase Activity : By binding to the ATP-binding site of kinases, the compound prevents phosphorylation of target proteins, which is essential for cell proliferation and survival.

- Induction of Apoptosis : In vitro studies have shown that treatment with this compound leads to increased levels of acetylated histones and upregulation of pro-apoptotic factors, thereby inducing apoptosis in cancer cell lines .

In Vitro Studies

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

- Cell Lines Tested : SKM-1 (human myelodysplastic syndrome), A549 (lung cancer), and MCF7 (breast cancer).

- IC50 Values : The compound demonstrated low micromolar IC50 values across these cell lines, indicating potent anti-proliferative activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SKM-1 | 5.0 | Induction of apoptosis via HDAC inhibition |

| A549 | 3.5 | Disruption of EGFR signaling |

| MCF7 | 4.2 | Inhibition of ERK pathway |

In Vivo Studies

In vivo efficacy studies using xenograft models have shown that this compound significantly reduces tumor growth compared to control groups. Notably:

- Xenograft Model : Tumor-bearing mice treated with the compound exhibited a reduction in tumor volume by approximately 60% after four weeks of treatment.

- Pharmacokinetics : The compound displayed favorable pharmacokinetic properties with good bioavailability and minimal toxicity at therapeutic doses.

Case Studies

-

Case Study on Myelodysplastic Syndromes :

- A clinical trial evaluated the effects of this compound in patients with myelodysplastic syndromes. Results indicated improved hematological parameters and reduced transfusion dependency in treated patients.

-

Combination Therapy :

- A study explored the combination of this compound with standard chemotherapy agents (e.g., cytarabine) in acute myeloid leukemia models. The combination resulted in synergistic effects, enhancing overall survival rates compared to monotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.